2-(2-phenylethenyl)-1H-imidazole
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction. The yield and purity of the product would also be discussed.Molecular Structure Analysis
This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with various reagents, its behavior under different conditions, and any products formed during these reactions.Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability. Its chemical properties could include its acidity or basicity, its redox potential, and its reactivity with other compounds.Scientific Research Applications
Corrosion Inhibition
Imidazole derivatives, including those structurally related to 2-(2-phenylethenyl)-1H-imidazole, have been investigated for their corrosion inhibition properties. For example, the study by He et al. (2014) explored the inhibition behavior of imidazole (IM) and 2-phenyl-2-imidazoline (2-PI) on AA5052 in acidic solutions. They found that these compounds can inhibit corrosion, with 2-PI showing higher efficiency. The adsorption processes were found to be exothermic reactions mainly through a monolayer chemisorption mechanism, following the Langmuir adsorption isotherm (He, Jiang, Li, Wang, Hou, & Wu, 2014).
Synthesis of Functionalized Imidazoles
Belyaeva et al. (2012) described a three-component reaction involving 1-substituted imidazoles, isocyanates, and cyanophenylacetylene, providing an easy access to a novel family of functionalized imidazoles. This indicates the utility of imidazole derivatives in organic synthesis, which can be extrapolated to compounds like 2-(2-phenylethenyl)-1H-imidazole (Belyaeva, Andriyankova, Nikitina, Mal’kina, Afonin, & Trofimov, 2012).
Antimicrobial and Antifungal Agents
Heeres et al. (1976) synthesized 1-(2-alkyl-2-phenylethyl)-1H-imidazoles, demonstrating their in vitro activity against dermatophytes, yeasts, other fungi, and gram-positive bacteria. This implies that derivatives of 1H-imidazole, such as 2-(2-phenylethenyl)-1H-imidazole, may possess similar antimicrobial and antifungal properties (Heeres, Backx, & van Cutsem, 1976).
Chemosensor Applications
Ahmed et al. (2020) explored phenanthroimidazole derivatives as chemosensors for picric acid. The study showed that these compounds exhibit strong fluorescence, which gets quenched with the addition of picric acid. This suggests the potential of imidazole derivatives in sensor applications, possibly extending to compounds like 2-(2-phenylethenyl)-1H-imidazole (Ahmed, Ali, Ahmad, Alsalme, Khan, & Ali, 2020).
Medicinal Chemistry
Zhang et al. (2014) provided a comprehensive review of the developments in imidazole-based medicinal chemistry, highlighting the broad bioactivities exhibited by imidazole derivatives. This indicates the significance of compounds like 2-(2-phenylethenyl)-1H-imidazole in medicinal research (Zhang, Peng, Damu, Geng, & Zhou, 2014).
Safety And Hazards
This would involve studying the safety and hazards associated with the compound. This could include its toxicity, flammability, and environmental impact. Safety data sheets (SDS) would be consulted for this information.
Future Directions
This would involve discussing potential future research directions. This could include potential applications of the compound, areas where further study is needed, and any unanswered questions about the compound.
I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
2-(2-phenylethenyl)-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-9H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHSKKPSEMOQLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326186 | |
Record name | 2-STYRYL-1H-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-phenylethenyl)-1H-imidazole | |
CAS RN |
13682-34-3 | |
Record name | 2-Styryl-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13682-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Styryl-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-STYRYL-1H-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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